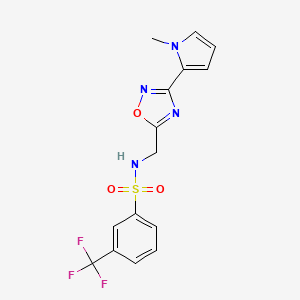
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is an interesting and unique organic molecule that has captured the attention of researchers across multiple fields Its complex structure combines several functional groups, including a pyrrole, oxadiazole, and benzenesulfonamide, each contributing distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions The synthesis of N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multi-step processes that require precision and control. The general synthetic route includes:
Preparation of 1-methyl-1H-pyrrole.
Synthesis of 1,2,4-oxadiazole through cyclization reactions.
Formation of benzenesulfonamide with a trifluoromethyl group.
These intermediates are then coupled through a series of reactions involving nucleophilic substitution and condensation, often in the presence of catalysts like palladium or other transition metals. Reaction conditions typically include controlled temperatures, inert atmospheres, and specific solvents like dichloromethane or acetonitrile.
Industrial Production Methods Industrial-scale production would involve optimized processes ensuring high yield and purity. This often includes the use of flow chemistry techniques, automated reaction systems, and rigorous purification protocols like recrystallization and chromatography.
化学反应分析
Types of Reactions This compound can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of specific functional groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions facilitated by reagents such as halides or alkylating agents.
Common Reagents and Conditions Typical reagents include halogenating agents, oxidants, and reductants. Reaction conditions often involve precise temperature control, specific solvents, and sometimes catalysts to enhance reaction efficiency.
Major Products Formed Products from these reactions can vary but might include derivatives with altered functional groups, such as hydroxylated, halogenated, or alkylated versions of the original compound.
科学研究应用
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has a broad spectrum of scientific research applications:
Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Acts as a ligand or inhibitor in biochemical assays, providing insights into molecular interactions and biological pathways.
Medicine: Potential therapeutic agent due to its unique structure, investigated for its efficacy in treating various conditions.
Industry: Utilized in the development of advanced materials, coatings, and as a precursor in the production of specialty chemicals.
作用机制
The compound exerts its effects by interacting with specific molecular targets, often proteins or enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues, while the trifluoromethyl group increases lipophilicity, enhancing membrane permeability. The pyrrole and oxadiazole rings contribute to the compound's electronic and steric properties, influencing its binding affinity and specificity.
相似化合物的比较
Compared to similar compounds, N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds might include:
Pyrrole-oxadiazole hybrids without the trifluoromethyl group.
Benzenesulfonamide derivatives lacking the oxadiazole ring.
Trifluoromethyl-substituted aromatic compounds with different heterocyclic moieties.
Feel free to delve deeper into any section!
属性
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O3S/c1-22-7-3-6-12(22)14-20-13(25-21-14)9-19-26(23,24)11-5-2-4-10(8-11)15(16,17)18/h2-8,19H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUHBMFWRWIMEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
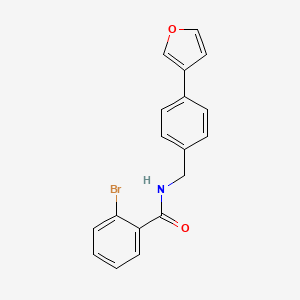
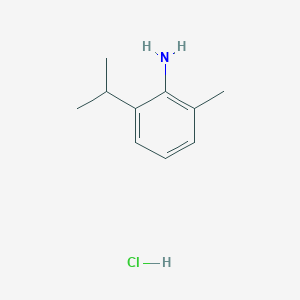
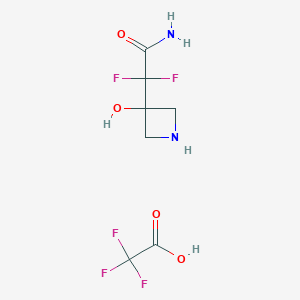
![N-([2,2'-bifuran]-5-ylmethyl)benzamide](/img/structure/B2964837.png)
![3-[4-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B2964838.png)
![2-[(2-Bromo-4-formyl-6-methoxyphenoxy)methyl]benzonitrile](/img/structure/B2964839.png)
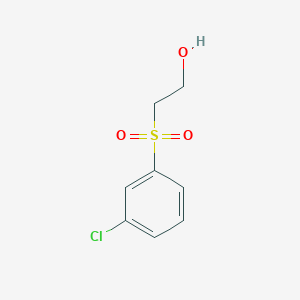
![(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2964843.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2964846.png)
![4-[(5-methoxy-1H-indol-3-yl)methylene]-2-methyl-1,3(2H,4H)-isoquinolinedione](/img/structure/B2964847.png)
![2-(3-{[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)pyridine-3-carbonitrile](/img/structure/B2964849.png)


